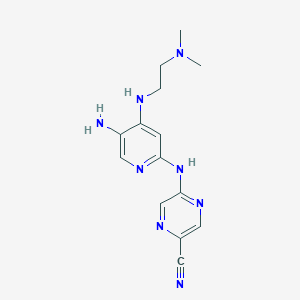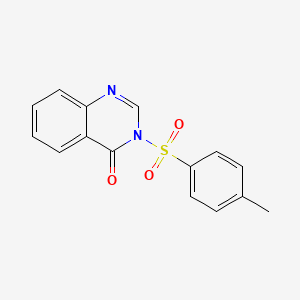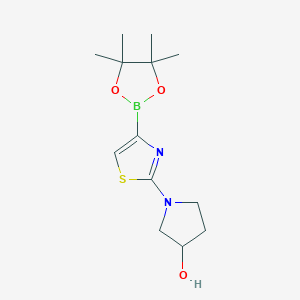
4-Methoxyphenethyl indolizine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenethyl indolizine-7-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a fused pyrrole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenethyl indolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyphenethylamine with a suitable carboxylate derivative in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyphenethyl indolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenethyl indolizine-7-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-methoxyphenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Indole: Another heterocyclic compound with a similar structure but different properties.
Pyrrole: A simpler heterocycle that serves as a precursor to more complex structures.
Carbazole: A tricyclic compound with applications in organic electronics and photochemistry.
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-21-17-6-4-14(5-7-17)9-12-22-18(20)15-8-11-19-10-2-3-16(19)13-15/h2-8,10-11,13H,9,12H2,1H3 |
InChI-Schlüssel |
UDFQEUXSESJGLV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)


![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)




![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)
